molecular formula C12H18N2O3 B1462508 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1155011-04-3

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1462508
CAS No.: 1155011-04-3
M. Wt: 238.28 g/mol
InChI Key: BYFFWWIYLZMHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

Research has been conducted on the synthesis and transformations of derivatives related to 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid. For instance, Prokopenko et al. (2010) focused on synthesizing methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their further transformation into highly basic aliphatic amine residues, introducing oxazol-2-yl moiety into oxazole rings (Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V., 2010).

Novel Compound Synthesis

Matulevičiūtė et al. (2021) developed and synthesized novel heterocyclic amino acids in N-Boc protected ester form, using piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are key for creating chiral and achiral building blocks (Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F., & Šačkus, A., 2021).

Antimicrobial Activity

A series of novel compounds, including derivatives of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid, were synthesized and demonstrated significant antibacterial and anti-TB activities, providing insights into their potential use in developing new antimicrobial agents (Megha, G.V., Bodke, Y., & Shanavaz, H., 2023).

Biological Agent Development

Research into the development of biological agents also includes the synthesis of derivatives with potential inhibitory activity against bacterial biofilms and specific enzymes, suggesting their applicability in addressing bacterial resistance and targeting specific biological pathways (Mekky, A. E. M., & Sanad, S., 2020).

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between this compound and these enzymes results in the modulation of their activity, which can be useful for studying enzyme kinetics and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression . These interactions at the molecular level contribute to the compound’s overall effects on cellular processes and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to this compound has been found to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . These dosage-dependent effects highlight the importance of carefully controlling the concentration of this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-10(4-6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFWWIYLZMHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.